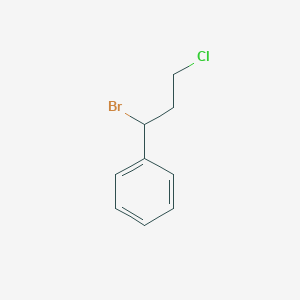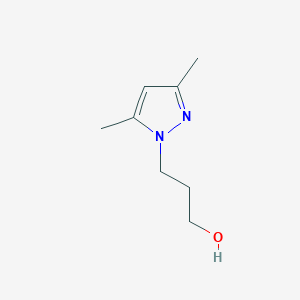
4-Chloro-2-(trifluoromethyl)phenol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Pharmaceuticals
4-Chloro-2-(trifluoromethyl)phenol: is utilized in the pharmaceutical industry due to its trifluoromethyl group, which is a common pharmacophore in many FDA-approved drugs . This group is known for its ability to enhance the biological activity of pharmaceutical compounds. The compound’s unique structure allows it to be used in the synthesis of complex molecules that can serve as active pharmaceutical ingredients.
Electronics
In the field of electronics, 4-Chloro-2-(trifluoromethyl)phenol can be involved in the synthesis of materials that exhibit unique electrical properties due to the electron-withdrawing nature of the trifluoromethyl group. This can lead to applications in the production of semiconductors and other electronic components .
Agrochemicals
The compound’s derivatives may be used in the development of agrochemicals. The trifluoromethyl group can contribute to the creation of more potent and selective pesticides and herbicides, potentially improving crop protection strategies .
Catalysis
4-Chloro-2-(trifluoromethyl)phenol: might be used as a building block in catalysts that facilitate various chemical reactions. The presence of fluorine atoms can influence the reactivity and selectivity of catalytic processes .
Coatings
This compound can be incorporated into coatings to enhance their properties. For instance, it could be used to improve the thermal stability and flame resistance of coatings applied to various materials .
Adhesives
In adhesive formulations, 4-Chloro-2-(trifluoromethyl)phenol could be used to modify the adhesion properties, potentially leading to stronger and more durable adhesive products .
Flame Retardants
The trifluoromethyl group in 4-Chloro-2-(trifluoromethyl)phenol can contribute to the flame-retardant properties of materials. This makes it valuable in the development of fire-resistant fabrics, foams, and other materials .
Polymers
Lastly, this compound is used in the synthesis of polymers and monomers. Its inclusion in polymer chains can result in materials with improved resistance to degradation and chemical attack, which is crucial for extending the lifespan of polymer-based products .
Propriétés
IUPAC Name |
4-chloro-2-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O/c8-4-1-2-6(12)5(3-4)7(9,10)11/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYVFIYUQPJQOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30512929 | |
| Record name | 4-Chloro-2-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30512929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(trifluoromethyl)phenol | |
CAS RN |
53903-51-8 | |
| Record name | 4-Chloro-2-(trifluoromethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53903-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30512929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-(trifluoromethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-Bromo-3-chloroimidazo[1,2-A]pyridine](/img/structure/B1281654.png)


![5-Bromothieno[2,3-b]pyridine](/img/structure/B1281670.png)

